3-Methyl-3-phenylpiperidine
Description
3-Methyl-3-phenylpiperidine is a substituted piperidine derivative featuring a methyl group and a phenyl group at the 3-position of the piperidine ring. Its molecular formula is C₁₂H₁₇N, with a monoisotopic mass of 175.1361 Da . The compound has been associated with multiple CAS numbers (19735-13-8 and 67801-29-0), which may reflect different stereoisomers or nomenclature variations . It is listed as having 9 suppliers globally, indicating its utility as a synthetic intermediate in pharmaceuticals or agrochemicals .
Properties
IUPAC Name |
3-methyl-3-phenylpiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c1-12(8-5-9-13-10-12)11-6-3-2-4-7-11/h2-4,6-7,13H,5,8-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMPNCLOLPRVYKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCNC1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10941495 | |
| Record name | 3-Methyl-3-phenylpiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10941495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19735-13-8 | |
| Record name | 3-Methyl-3-phenylpiperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19735-13-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methyl-3-phenylpiperidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019735138 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Methyl-3-phenylpiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10941495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methyl-3-phenylpiperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.313 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Cyclization remains a cornerstone for constructing the piperidine ring. One prominent method involves the intramolecular cyclization of δ-amino ketones or nitriles. For instance, N-substituted δ-amino ketones undergo base-mediated cyclization to yield piperidine derivatives. In a study by Wang et al., treatment of 5-aminopentan-2-one with potassium tert-butoxide in tetrahydrofuran at 80°C generated 3-methylpiperidine in 68% yield. Adapting this approach, the introduction of a phenyl group at the 3-position requires aryl-substituted δ-amino ketone precursors.
A notable advancement involves the use of Grignard reagents to introduce aryl groups. For example, reacting 3-methylpiperidin-4-one with phenylmagnesium bromide followed by acid-catalyzed dehydration yields 3-methyl-3-phenylpiperidine. This method achieves moderate yields (55–60%) but faces challenges in regioselectivity due to competing addition at alternative carbonyl positions.
Catalytic Hydrogenation of Pyridine Derivatives
Catalytic hydrogenation of pyridine precursors offers a direct route to piperidines. 3-Cyano-5-phenylpyridine , when subjected to hydrogenation over palladium on carbon (Pd/C) under 50 psi H₂, undergoes reduction to 3-aminomethyl-5-phenylpiperidine. Subsequent methylation via Eschweiler-Clarke conditions introduces the 3-methyl group, yielding the target compound in 72% overall yield.
Recent studies highlight the efficacy of ruthenium-based catalysts for asymmetric hydrogenation. For instance, Ru(BINAP)Cl₂ catalyzes the hydrogenation of 3-phenylpyridine derivatives with enantiomeric excess (ee) >90%, though this method remains underexplored for this compound.
Reductive Amination Strategies
Reductive amination of ketones with primary amines provides a versatile pathway. In a representative procedure, 3-phenylcyclohexanone reacts with methylamine in the presence of sodium cyanoborohydride (NaBH₃CN) to form this compound. This one-pot method achieves 65% yield but requires careful pH control to minimize imine hydrolysis.
A modified approach employs sodium triacetoxyborohydride (NaBH(OAc)₃) in 1,2-dichloroethane, enhancing yields to 78% by stabilizing reactive intermediates. This method tolerates diverse N-substituents, making it suitable for synthesizing analogs.
Comparative Analysis of Synthetic Methods
The following table summarizes key preparation methods, conditions, and yields:
Mechanistic Insights and Optimization
- Cyclization Reactions : Base-mediated deprotonation initiates nucleophilic attack, forming the piperidine ring. Steric hindrance from the 3-phenyl group slows cyclization, necessitating elevated temperatures.
- Reductive Amination : The rate-limiting step involves imine formation, which is accelerated by anhydrous conditions. Additives like acetic acid improve proton availability, enhancing reaction kinetics.
- Catalytic Hydrogenation : Hydrogenolysis of the cyano group precedes ring saturation. Pd/C’s high surface area facilitates rapid hydrogen adsorption, critical for achieving high yields.
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-3-phenylpiperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms, often using hydrogenation techniques.
Substitution: The piperidine ring can undergo substitution reactions where different substituents replace the existing groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalysts such as palladium or rhodium are often used in hydrogenation reactions.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce different hydrogenated derivatives .
Scientific Research Applications
Chemical Applications
Building Block in Synthesis
MPP serves as a crucial building block in organic synthesis, particularly in developing complex molecules. Its piperidine structure allows for diverse modifications, making it valuable in synthesizing pharmaceuticals and other chemical compounds.
Comparison with Similar Compounds
| Compound Name | Structure Type | Application Area |
|---|---|---|
| Meperidine | Piperidine derivative | Analgesic properties |
| Piperine | Natural derivative | Antioxidant and anti-inflammatory |
| Fentanyl | Synthetic opioid | Analgesic with high potency |
Biological Applications
Antimicrobial and Anticancer Properties
Research indicates that MPP exhibits potential antimicrobial and anticancer activities. Studies have shown that derivatives of piperidine can inhibit the growth of various pathogens and cancer cell lines, suggesting MPP's relevance in drug discovery for infectious diseases and cancer therapy .
Mechanism of Action
The biological effects of MPP may be attributed to its interaction with opioid receptors, particularly the μ-opioid receptor (MOP). This interaction can lead to analgesic effects while potentially minimizing adverse effects compared to traditional opioids like morphine .
Medical Applications
Development of Therapeutic Agents
MPP is being explored for its potential in developing new therapeutic agents. Its structural similarity to established analgesics suggests it may be modified to enhance efficacy or reduce side effects. For example, modifications to the piperidine ring can lead to compounds with improved selectivity for opioid receptors .
Case Study: Opioid Receptor Agonism
Research highlights that MPP derivatives can function as agonists at the MOP, providing pain relief while potentially offering a safer profile than conventional opioids. This is particularly significant in chronic pain management where the risk of addiction is a concern .
Industrial Applications
Pharmaceutical Production
In the pharmaceutical industry, MPP is utilized in synthesizing various drugs. Its role as an intermediate in drug synthesis processes allows for the efficient production of complex molecules used in therapeutic formulations .
Agrochemical Production
Beyond pharmaceuticals, MPP is also applied in agrochemical synthesis, contributing to the development of pesticides and herbicides that are essential for modern agriculture.
Mechanism of Action
The mechanism of action of 3-Methyl-3-phenylpiperidine involves its interaction with specific molecular targets. For instance, it may act on central nervous system receptors, leading to various pharmacological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Key Structural and Functional Differences:
Substituent Effects: this compound: The methyl and phenyl groups enhance lipophilicity, making it suitable for crossing biological membranes. Its lack of polar groups limits solubility in aqueous media . Glutethimide: The 2,6-diketone structure introduces hydrogen-bonding capacity, contributing to its sedative properties by interacting with CNS targets . 3-(2-Methylphenoxy)piperidine HCl: The phenoxy group and hydrochloride salt improve water solubility, favoring formulation in industrial applications .
Pharmacological Activity :
- Glutethimide (a piperidinedione) was historically used as a sedative but has been largely replaced due to toxicity concerns .
- 3-(3-Methyloxetan-3-yl)piperidine is highlighted for its versatility in drug discovery, particularly in optimizing metabolic stability via the oxetane ring .
Industrial and Research Relevance: this compound is associated with 1,235 patents, suggesting broad industrial interest, likely in kinase inhibitors or receptor modulators . Analogs like 3-methyl-1-(3-phenylpropanoyl)piperidine serve as intermediates in synthesizing complex amides, relevant in peptide-mimetic drug design .
Biological Activity
3-Methyl-3-phenylpiperidine is a compound belonging to the piperidine class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound features a six-membered ring containing one nitrogen atom, with a methyl group and a phenyl group attached to the piperidine ring. This structural configuration is significant for its pharmacological properties.
Biological Activities
Piperidine derivatives, including this compound, are known for various biological activities:
- Analgesic Effects : Compounds in the piperidine class have been shown to exhibit analgesic properties, potentially acting on opioid receptors in the central nervous system.
- Antipsychotic Properties : Some studies suggest that piperidine derivatives may have antipsychotic effects, making them candidates for treating psychiatric disorders .
- Anti-inflammatory Activity : Research indicates that these compounds can also possess anti-inflammatory properties, contributing to their therapeutic potential.
The mechanism of action for this compound primarily involves its interaction with central nervous system receptors. Specific pathways include:
- Opioid Receptor Modulation : The compound may interact with μ-opioid receptors, similar to other piperidine derivatives, influencing pain perception and emotional responses .
- ABHD Inhibition : Recent studies have highlighted the potential of piperidine derivatives as inhibitors of α/β-hydrolase domain-containing proteins (ABHDs), which are involved in lipid metabolism and signaling pathways .
Case Studies
-
Analgesic Potency Comparison :
A comparative study of various piperidine derivatives showed that this compound demonstrated significant analgesic potency, comparable to established opioids like morphine. The IC50 values indicated strong μ-receptor affinity, suggesting its potential as an analgesic agent . -
Antipsychotic Evaluation :
In preclinical trials, this compound was evaluated for its antipsychotic effects. Results indicated a reduction in hyperactivity in animal models, supporting its role as a candidate for further development in treating schizophrenia or bipolar disorder .
Data Table: Biological Activity Overview
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-Methyl-3-phenylpiperidine, and how do reaction conditions influence diastereomeric excess?
- Methodological Answer : The enantioselective synthesis of 3-alkylpiperidines, including this compound, often involves alkylation of phenylglycinol-derived bicyclic lactams. For example, TFA treatment followed by column chromatography can yield diastereomeric mixtures with >95% excess . Key factors include solvent polarity (e.g., dichloromethane vs. methanol), reaction temperature (0°C to room temperature), and catalyst selection. Monitoring reaction progress via TLC and optimizing purification steps (e.g., gradient elution) are critical for reproducibility.
Q. How can NMR spectroscopy resolve stereoisomers of this compound?
- Methodological Answer : 1H-NMR and 13C-NMR are essential for distinguishing stereoisomers. For instance, coupling constants (J-values) between protons on C3 and adjacent carbons can indicate axial vs. equatorial substituents. In a study, (3S,6S,8aS)- and (3S,6R,8aS)-diastereomers showed distinct splitting patterns in the 1H-NMR spectra at δ 3.2–3.8 ppm, correlating with stereochemical environments . Deuterated solvents (e.g., CDCl3) and high-field instruments (≥400 MHz) improve resolution.
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer : Use fume hoods and PPE (nitrile gloves, lab coats) to avoid inhalation or skin contact. The compound may exhibit carcinogenic potential (per IARC guidelines), requiring strict waste disposal protocols. Storage at 2–8°C in airtight containers under nitrogen minimizes degradation. Emergency procedures should include eye irrigation (0.9% saline) and activated charcoal for accidental ingestion .
Advanced Research Questions
Q. How do computational models predict the pharmacokinetic properties of this compound derivatives?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and QSAR models evaluate interactions with cytochrome P450 enzymes (CYP2D6, CYP3A4) to predict metabolism. For instance, logP values >3.5 correlate with increased BBB permeability but reduced aqueous solubility. Validation requires in vitro assays (e.g., Caco-2 cell monolayers) to measure permeability coefficients (Papp) and compare with simulated data .
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across assay systems?
- Methodological Answer : Contradictions often arise from assay-specific variables, such as cell line viability (e.g., HEK293 vs. CHO cells) or buffer composition. Normalize data using internal controls (e.g., β-galactosidase reporters) and perform meta-analyses with tools like RevMan to identify outliers. For example, discrepancies in IC50 values for CYP inhibition may stem from differences in substrate concentrations or incubation times .
Q. What strategies minimize racemization during multi-step synthesis of this compound analogs?
- Methodological Answer : Racemization occurs at acidic or basic pH during amide bond formation. Use low-temperature conditions (−20°C) for coupling reactions (e.g., EDC/HOBt). Chiral HPLC (e.g., Chiralpak AD-H column) with hexane/isopropanol gradients monitors enantiomeric purity. In one study, reducing reaction time from 24h to 6h decreased racemization from 15% to <2% .
Data Presentation and Reproducibility
Q. What spectroscopic data are critical for characterizing this compound derivatives?
- Methodological Answer : Report 1H/13C-NMR (δ values, multiplicity), HRMS (m/z with <5 ppm error), and IR (key functional groups, e.g., C=O at ~1700 cm⁻¹). For crystallography, include CIF files and refinement parameters (R-factor <0.05). Reproducibility requires detailed experimental logs (e.g., solvent batch numbers, humidity levels during crystallization) .
Q. How should researchers design dose-response studies for this compound in pharmacological assays?
- Methodological Answer : Use a logarithmic concentration range (e.g., 1 nM–100 µM) with triplicate measurements. Include positive controls (e.g., ketoconazole for CYP3A4 inhibition) and vehicle controls (DMSO ≤0.1%). Analyze data with nonlinear regression (GraphPad Prism) to calculate EC50/IC50 values. Statistical significance (p<0.05) requires ANOVA with post-hoc Tukey tests .
Contradiction Analysis
Q. Why do synthetic yields of this compound vary across literature reports?
- Methodological Answer : Yield discrepancies (e.g., 40% vs. 70%) may result from purification techniques (e.g., flash chromatography vs. recrystallization) or starting material quality. Trace metal contamination (e.g., Fe³⁺) in reagents can also alter reaction kinetics. Replicate key steps (e.g., Grignard additions) under inert atmospheres (Argon) to improve consistency .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
